molecular formula C13H13ClN2S B14918534 4-(3-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine

4-(3-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine

Cat. No.: B14918534
M. Wt: 264.77 g/mol
InChI Key: AOKMCTXLTWIUAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 3-chlorophenyl group, a cyclopropyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Substitution Reactions: The 3-chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Cyclopropyl Group Introduction: The cyclopropyl group can be added via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-(3-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine: shares structural similarities with other thiazole derivatives, such as:

Uniqueness

  • The presence of the 3-chlorophenyl group, cyclopropyl group, and methyl group in this compound provides it with unique chemical and biological properties that distinguish it from other similar compounds. These structural features contribute to its specific reactivity and potential applications in various fields.

Properties

Molecular Formula

C13H13ClN2S

Molecular Weight

264.77 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-cyclopropyl-5-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C13H13ClN2S/c1-8-12(9-3-2-4-10(14)7-9)16-13(17-8)15-11-5-6-11/h2-4,7,11H,5-6H2,1H3,(H,15,16)

InChI Key

AOKMCTXLTWIUAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC2CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.